An In-depth Technical Guide to the Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
An In-depth Technical Guide to the Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol, a pyrazole derivative of interest in medicinal chemistry and drug discovery. The document details the necessary starting materials, key chemical transformations, and experimental protocols. Quantitative data is presented in tabular format for clarity, and the synthesis pathway is visualized using a logical workflow diagram.
Introduction
Pyrazole-containing compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous pharmaceuticals.[1][2][3][4] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] The title compound, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol, is a functionalized pyrazole with potential as a key intermediate in the synthesis of more complex, biologically active molecules. This guide outlines a reliable and well-documented multi-step synthesis of this compound.
Overall Synthesis Pathway
The synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is typically achieved through a three-step process, commencing with the formation of the pyrazole core, followed by formylation at the 4-position, and concluding with the reduction of the resulting aldehyde to the desired primary alcohol.
Caption: Overall synthesis pathway for (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol.
Experimental Protocols
Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
The initial step involves the condensation of a 1,3-dicarbonyl compound, acetylacetone, with phenylhydrazine to form the pyrazole ring.
Protocol: A round-bottom flask (25 mL) is charged with acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL). A catalytic amount of a suitable catalyst, such as cerium(IV) ammonium nitrate, can be added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography over silica gel.[5]
Step 2: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Formylation)
This step introduces a formyl group at the C4 position of the pyrazole ring, which is an electron-rich position susceptible to electrophilic substitution.
Protocol: To a cold solution of N,N-dimethylformamide (DMF) (1.46 g, 20 mmol), freshly distilled phosphorus oxychloride (POCl₃) (1.54 g, 10 mmol) is added with stirring over a period of 30 minutes. A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml) is added dropwise while maintaining the temperature between 273–278 K (0–5 °C). The resulting mixture is heated under reflux for 1 hour, then cooled and poured with continuous stirring into crushed ice. After 15 minutes, the precipitate is filtered and crystallized from aqueous ethanol to yield the product as needles.[7]
Step 3: Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol (Aldehyde Reduction)
The final step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.[8][9]
Protocol: In a round-bottomed flask, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) is dissolved in a suitable solvent such as methanol or a mixture of THF and methanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.2-1.5 equivalents) is added portion-wise with stirring. The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours), and the progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification can be achieved by column chromatography or recrystallization.[9]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol and its intermediates.
Table 1: Reaction Yields
| Step | Product | Starting Material | Typical Yield (%) |
| 1. Pyrazole Synthesis | 3,5-dimethyl-1-phenyl-1H-pyrazole | Acetylacetone and Phenylhydrazine | >90 |
| 2. Vilsmeier-Haack Formylation | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3,5-dimethyl-1-phenyl-1H-pyrazole | 69[7] |
| 3. Aldehyde Reduction | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 75-95 (estimated) |
Table 2: Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole [10]
| Type | Data |
| ¹H NMR (200 MHz, CDCl₃) | δ: 7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) |
| ¹³C NMR (50 MHz, CDCl₃) | δ: 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |
Table 3: Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde [11]
| Type | Data |
| ¹H NMR (600 MHz, CDCl₃) | δ: 8.56 (s, C=CH), 7.52 (d, J = 3.6 Hz, CHaromatic), 7.50 (d, J = 1.8 Hz, CHaromatic), 7.45 (dd, J = 3.0, 2.8 Hz, CHaromatic), 7.43 (dd, J =1.2, 1.8 Hz , CHaromatic), 7.24 (dd, J =1.4, 1.6 Hz, CHaromatic) 4.56 (t, J = 3.6 Hz, CH₃-CH₂-N), 2.37 (s, -CH₃), 2.28 (s, -CH₃), 1.34 (q, J = 6.0 Hz, CH₃-CH₂-N) |
| ¹³C NMR (600 MHz, CDCl₃) | δ: 178.94, 160.84, 158.29, 152.91, 150.40, 145.19, 138.46, 129.34, 128.69, 125.04, 117.63, 114.45, 43.92, 43.50, 14.63, 13.55, 12.70, 12.43 |
| IR (KBr) | νmax cm⁻¹: 2979 (C-Haromatic), 2926 (C-Haliphatic) 1694 (C=O), 1568 (C=C), 1194 (C-N), 1172 (C=S) |
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. jocpr.com [jocpr.com]
- 7. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. rsc.org [rsc.org]
- 11. 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione [mdpi.com]
